molecular formula C22H24N2O3 B11330310 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

Cat. No.: B11330310
M. Wt: 364.4 g/mol
InChI Key: NVGIYNYBCFMNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, industrial processes, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 8-ethoxyquinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

Scientific Research Applications

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide is unique due to its specific butoxy and ethoxy substituents, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-butoxy-N-(8-ethoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C22H24N2O3/c1-3-5-14-27-17-9-6-8-16(15-17)22(25)24-19-11-12-20(26-4-2)21-18(19)10-7-13-23-21/h6-13,15H,3-5,14H2,1-2H3,(H,24,25)

InChI Key

NVGIYNYBCFMNEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.